Ethanol, 2-(2,4-dimethylphenoxy)-
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Overview
Description
2-(Dimethylphenoxy)ethanol is an organic compound with the chemical formula C10H14O2. It is a type of phenoxyethanol, which is a glycol ether commonly used in various industrial and pharmaceutical applications. This compound is known for its antimicrobial properties and is often used as a preservative in cosmetics and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylphenoxy)ethanol can be synthesized through the reaction of phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts used in this reaction include sodium hydroxide, ammonia, and amines . The reaction typically occurs at a temperature below the boiling point of the reaction mixture to ensure high purity of the product .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylphenoxy)ethanol involves the reaction of phenolate with a monohalohydrin. This method is preferred due to its efficiency and ability to produce high-purity phenoxyethanol . The reaction is carried out at controlled temperatures and pressures to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halides, amines, or other substituted compounds.
Scientific Research Applications
2-(Dimethylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of antimicrobial properties and as a preservative in biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a preservative in vaccines.
Industry: Applied in the production of cosmetics, personal care products, and as an industrial solvent.
Mechanism of Action
The mechanism of action of 2-(Dimethylphenoxy)ethanol primarily involves its antimicrobial properties. It disrupts the cell membrane of bacteria, leading to cell lysis and death. This compound is effective against a wide range of gram-positive and gram-negative bacteria . Additionally, it acts as a preservative by inhibiting the growth of microorganisms in various formulations.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A closely related compound with similar antimicrobial properties.
2-(2,4-Dimethylphenoxy)ethanol: Another derivative with comparable chemical properties.
Uniqueness
2-(Dimethylphenoxy)ethanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its effectiveness as a preservative and antimicrobial agent makes it highly valuable in various applications, particularly in the cosmetics and pharmaceutical industries .
Properties
CAS No. |
54411-20-0 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
DMMLIWIXFIVKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCO)C |
Origin of Product |
United States |
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